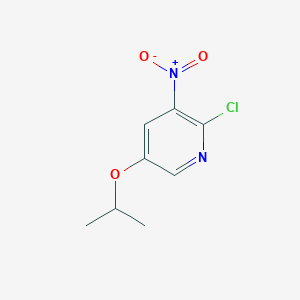![molecular formula C13H17FN2O B2911707 N-{3-[(2-fluorophenyl)(methyl)amino]propyl}prop-2-enamide CAS No. 2094265-72-0](/img/structure/B2911707.png)
N-{3-[(2-fluorophenyl)(methyl)amino]propyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-fluorophenyl)(methyl)amino]propyl}prop-2-enamide is an organic compound that features a fluorophenyl group, a methylamino group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-fluorophenyl)(methyl)amino]propyl}prop-2-enamide typically involves the reaction of 2-fluoroaniline with methylamine to form an intermediate, which is then reacted with acryloyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-fluorophenyl)(methyl)amino]propyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[(2-fluorophenyl)(methyl)amino]propyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorophenyl)(methyl)amino]propyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity, while the prop-2-enamide moiety could facilitate its interaction with biological macromolecules. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-chlorophenyl)(methyl)amino]propyl}prop-2-enamide
- N-{3-[(2-bromophenyl)(methyl)amino]propyl}prop-2-enamide
- N-{3-[(2-iodophenyl)(methyl)amino]propyl}prop-2-enamide
Uniqueness
N-{3-[(2-fluorophenyl)(methyl)amino]propyl}prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[3-(2-fluoro-N-methylanilino)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-3-13(17)15-9-6-10-16(2)12-8-5-4-7-11(12)14/h3-5,7-8H,1,6,9-10H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBZUJGXODAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C=C)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
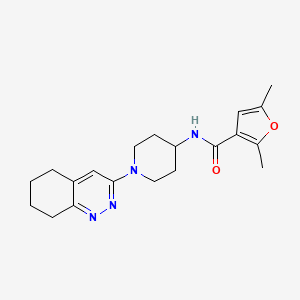
![N-[[2-[Acetyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2911627.png)
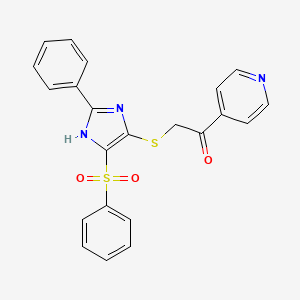
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide](/img/structure/B2911631.png)
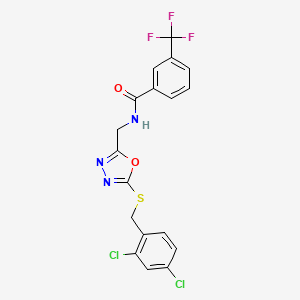
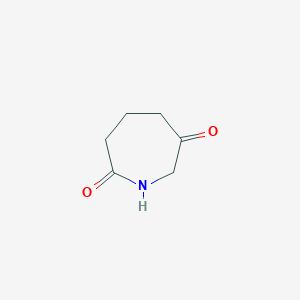
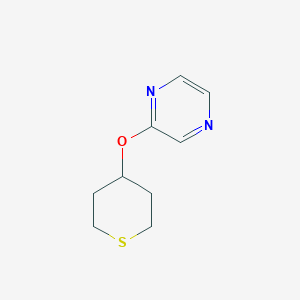
![methyl (2Z)-3-[(2,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2911638.png)
![3-(2-fluorobenzyl)-7-(methyl(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911640.png)

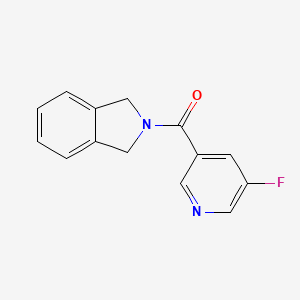
![N-(4-fluorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2911645.png)
![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911646.png)
